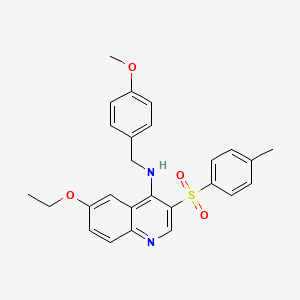

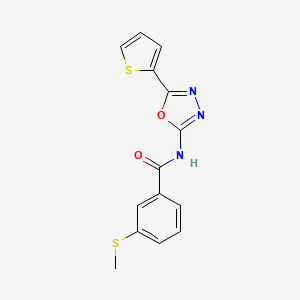

![molecular formula C17H10BrClF3N3O B2823021 N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide CAS No. 338956-49-3](/img/structure/B2823021.png)

N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide

Overview

Description

N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide is an aromatic amide.

Scientific Research Applications

Efficient Room Temperature Copper(I) Mediated Cyclisations

- Study Overview: This study investigated the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature. It focused on producing unsaturated pyrrolidinones via an initial 5-endo radical cyclization reaction followed by oxidation and elimination of H+.

- Significance: The research provides insights into efficient pathways for creating regioisomeric mixtures of pyrrolidinones, highlighting the versatility and efficiency of bromo-enamides in chemical synthesis.

- Source: (Clark et al., 1999).

Photoinduced DNA Cleavage

- Study Overview: This research explored 4'-bromoacetophenone derivatives that generate monophenyl radicals capable of hydrogen atom abstraction, acting as photoinducible DNA cleaving agents.

- Significance: It highlights the potential of bromoacetophenone-based compounds, including pyrrolecarboxamide conjugates, in targeted DNA interaction and cleavage, which could have implications in genetic research and therapy.

- Source: (Wender & Jeon, 1999).

Pyrimidine-Based Anti-inflammatory Agents

- Study Overview: This study involved the design of compounds that inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability.

- Significance: It demonstrates the therapeutic potential of pyrimidine-based compounds, particularly in controlling inflammation and associated pathways.

- Source: (Palanki et al., 2000).

Histone Deacetylase Inhibition for Cancer Therapy

- Study Overview: This research focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor.

- Significance: It underscores the importance of HDAC inhibition in cancer therapy, revealing the role of pyrimidine derivatives in modulating gene expression and cellular proliferation in cancer cells.

- Source: (Zhou et al., 2008).

Supramolecular Hetero-Bimetallacycles for Anticancer Potency

- Study Overview: This study involved the construction of hetero-bimetallacycles for potential use in cancer treatment, indicating significant cytotoxic effects against various cancer cell lines.

- Significance: It highlights the innovative application of supramolecular chemistry in developing novel anticancer agents.

- Source: (Mishra et al., 2014).

properties

IUPAC Name |

N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrClF3N3O/c18-11-3-5-12(6-4-11)24-16(26)14-2-1-7-25(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDORJFJJBZIYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

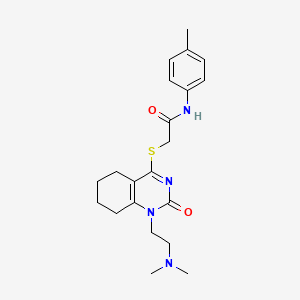

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

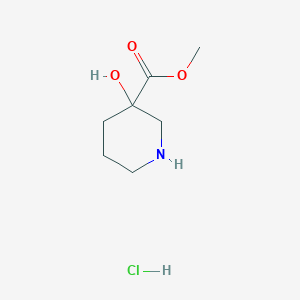

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)

![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)

![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)

![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)